molecular formula C16H22BNO2 B14773309 2-(3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)bicyclo[1.1.1]pentan-1-yl)pyridine

2-(3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)bicyclo[1.1.1]pentan-1-yl)pyridine

Cat. No.: B14773309
M. Wt: 271.2 g/mol
InChI Key: ZKABONDFOAHTLB-UHFFFAOYSA-N
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Description

2-(3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)bicyclo[111]pentan-1-yl)pyridine is a complex organic compound that features a unique bicyclo[111]pentane structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)bicyclo[1.1.1]pentan-1-yl)pyridine typically involves multiple steps. One common method includes the borylation of pyridine derivatives using bis(pinacolato)diboron in the presence of a palladium catalyst . The reaction conditions often involve heating the mixture to around 90°C for several hours .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: This compound can undergo oxidation reactions, often facilitated by oxidizing agents such as hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the pyridine ring is a common site for substitution.

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyridine N-oxide derivatives, while substitution reactions can introduce various functional groups onto the pyridine ring.

Scientific Research Applications

Chemistry

In organic synthesis, this compound is used as a building block for the construction of more complex molecules.

Biology and Medicine

Boron-containing compounds are known for their enzyme inhibition properties, making them useful in drug development .

Industry

In the industrial sector, this compound can be used in the production of advanced materials, including polymers and catalysts. Its stability and reactivity make it a valuable component in various manufacturing processes.

Mechanism of Action

The mechanism by which 2-(3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)bicyclo[1.1.1]pentan-1-yl)pyridine exerts its effects involves the interaction of the boron atom with various molecular targets. Boron can form stable complexes with enzymes and other proteins, inhibiting their activity. This interaction can disrupt biological pathways, making the compound useful in therapeutic applications .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 2-(3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)bicyclo[1.1.1]pentan-1-yl)pyridine apart from similar compounds is its bicyclo[1.1.1]pentane structure. This unique framework provides enhanced stability and reactivity, making it particularly useful in complex organic syntheses and industrial applications.

Properties

Molecular Formula

C16H22BNO2

Molecular Weight

271.2 g/mol

IUPAC Name

2-[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1-bicyclo[1.1.1]pentanyl]pyridine

InChI

InChI=1S/C16H22BNO2/c1-13(2)14(3,4)20-17(19-13)16-9-15(10-16,11-16)12-7-5-6-8-18-12/h5-8H,9-11H2,1-4H3

InChI Key

ZKABONDFOAHTLB-UHFFFAOYSA-N

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C23CC(C2)(C3)C4=CC=CC=N4

Origin of Product

United States

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